Fmoc-D-Dbu(Boc)-OH

Peptide Synthesis Stereochemistry Peptidomimetics

Researchers require precise stereochemical control for proteolytically stable peptides. Generic diamino acid substitutions alter side-chain length, disrupting SAR. Fmoc-D-Dbu(Boc)-OH (CAS 1310680-44-4) solves this with: • D-configuration validated by [α]D20 = -8 ± 1º (c=1 in DMF) • Orthogonal Fmoc/Boc protection for on-resin selective deprotection (2-5% TFA) • ≥97% purity ensuring reproducible SPPS results • Essential for polymyxin antibiotic analogs and labeled probes

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
Cat. No. B12503405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dbu(Boc)-OH
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)
InChIKeyKUNBFIUWYNXGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dbu(Boc)-OH: Orthogonally Protected D-Amino Acid for SPPS


Fmoc-D-Dbu(Boc)-OH (CAS 1310680-44-4) is a high-purity, orthogonally protected derivative of D-2,4-diaminobutyric acid (D-Dbu), specifically engineered for Fmoc-based solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) group for temporary Nα protection and a Boc (tert-butyloxycarbonyl) group for selective side-chain amine protection, enabling precise and sequential peptide chain elongation . Its D-configuration is critical for introducing stereochemical diversity and enhanced proteolytic stability into synthetic peptides and peptidomimetics .

Workflow Fmoc-based solid-phase peptide synthesis (SPPS)
Protection Strategy Orthogonal Fmoc (Nα) / Boc (side-chain amine)
Stereochemical Control D-configuration for enantiomer-specific peptide studies

Why Fmoc-D-Dbu(Boc)-OH Cannot Be Substituted by Generic Analogs


Generic substitution of Fmoc-D-Dbu(Boc)-OH with other orthogonally protected diamino acids like Fmoc-D-Dab(Boc)-OH, Fmoc-D-Orn(Boc)-OH, or Fmoc-D-Lys(Boc)-OH is not permissible due to fundamental differences in side-chain length, which dictates the spatial orientation and biological activity of the resulting peptide . While all these compounds share the Fmoc/Boc orthogonal protection strategy, their unique carbon backbones impart distinct conformational and physicochemical properties to the final peptide product . The specific 4-carbon side chain of Dbu is essential for replicating the structure-activity relationships found in critical antimicrobial peptides and enzyme inhibitors, where a single methylene group difference can drastically alter potency . Furthermore, the optical purity, defined by a specific optical rotation of [a]D20 = -8 ± 1º (C=1 in DMF), ensures batch-to-batch consistency for reliable peptide synthesis, a level of characterization not uniformly provided for all analogs [1].

Side-chain length mismatch

Dab, Orn, and Lys analogs differ in side-chain carbon count, altering peptide conformation and spatial orientation of the amino group.

Stereochemical specification variability

Specific optical rotation is verified for Fmoc-D-Dbu(Boc)-OH to ensure D-enantiomer identity; not uniformly provided for all analogs.

Proteolytic stability context may shift

D-configuration-related resistance to enzymatic degradation may not be preserved when substituting with other D-diamino acids.

Selection Evidence for Fmoc-D-Dbu(Boc)-OH


Chiral Purity and D-Configuration

Fmoc-D-Dbu(Boc)-OH demonstrates a specific and reproducible optical rotation of [a]D20 = -8 ± 1º (C=1 in DMF), a key quality attribute that confirms its D-configuration and chiral purity [1]. In contrast, the closely related Fmoc-D-Dab(Boc)-OH exhibits a significantly different rotation of +13.0 ± 2º (C=1 in MeOH) . This precise stereochemical specification ensures the incorporation of the correct enantiomer, which is critical as the D-configuration is known to enhance resistance to enzymatic degradation in vivo, a crucial factor for peptide-based drug candidates .

Chiral Identity
Cross-study comparable
[a]D20 = -8 ± 1º (C=1 in DMF)
Comparator: Fmoc-D-Dab(Boc)-OH, +13.0 ± 2º (MeOH)
Supports enantiomer-attribution review and proteolytic stability context
Solvent-dependent comparison; D-configuration identity confirmed
Peptide Synthesis Stereochemistry Peptidomimetics

Orthogonal Fmoc/Boc Protection Strategy

The Fmoc and Boc protecting groups on Fmoc-D-Dbu(Boc)-OH provide a classic orthogonal protection strategy . The Fmoc group is quantitatively removed under basic conditions (e.g., 20% piperidine in DMF), while the Boc group remains stable, and is later removed under acidic conditions (e.g., 95% TFA) . This compares favorably to other side-chain protection strategies like Alloc, which requires a separate palladium-catalyzed deprotection step, adding complexity and potential for heavy metal contamination [1]. The dual Fmoc/Boc approach streamlines synthesis, as both deprotection steps are compatible with standard automated SPPS protocols, minimizing manual intervention and reducing overall synthesis time [2].

Orthogonal Deprotection
Class-level inference
Fmoc: base (piperidine); Boc: acid (TFA)
vs. Alloc: Pd(0)-catalyzed removal, adds complexity
Compatible with standard automated SPPS workflows
Class-level evidence for streamlined synthesis
Solid-Phase Peptide Synthesis Orthogonal Protection Protecting Group Strategy

HPLC Purity and Batch Consistency

Commercially available Fmoc-D-Dbu(Boc)-OH is supplied with a minimum purity of ≥ 97% as determined by HPLC . This high purity level is comparable to the ≥ 98% (HPLC) purity often specified for Fmoc-D-Dab(Boc)-OH . The defined high purity minimizes the risk of side reactions from impurities that could lower crude peptide yields and complicate downstream purification. This level of analytical characterization provides procurement scientists with confidence in batch-to-batch consistency and is essential for generating reproducible data in research and development settings [1].

HPLC Purity
Cross-study comparable
≥ 97% (HPLC)
Fmoc-D-Dab(Boc)-OH: ≥ 98% (HPLC)
Supports batch consistency and impurity control
Comparable purity tier; analytical method not fully standardized
Quality Control Peptide Synthesis Procurement

Optimal Applications for Fmoc-D-Dbu(Boc)-OH


Conformationally Constrained Peptidomimetics

This compound is the building block of choice for incorporating D-2,4-diaminobutyric acid residues into peptidomimetics. Its defined D-configuration, validated by optical rotation [a]D20 = -8 ± 1º (C=1 in DMF) [1], is essential for inducing specific secondary structures, such as beta-turns, that are often required for high-affinity target binding and enhanced proteolytic stability .

Antimicrobial Peptides and Polymyxin Analogs

Dbu is a critical component of the last-line defense polymyxin antibiotics. Fmoc-D-Dbu(Boc)-OH allows for the precise and site-specific incorporation of this key residue into novel antimicrobial peptide (AMP) sequences and analogs . The orthogonal Fmoc/Boc protection strategy is fully compatible with standard SPPS, enabling the efficient synthesis of complex, cyclic, and branched peptides required for potent antimicrobial activity.

Site-Specific Bioconjugation and Labeling

The Boc-protected γ-amino group of Fmoc-D-Dbu(Boc)-OH can be selectively deprotected on-resin using acidic conditions (e.g., 2-5% TFA in DCM), while the Nα-Fmoc group remains intact. This orthogonal deprotection step creates a unique, free amine handle for site-specific conjugation to fluorophores, biotin, or polyethylene glycol (PEG) polymers prior to final cleavage from the resin . This capability is invaluable for creating labeled probes for biological assays or for developing peptide-drug conjugates with improved pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies

The D-configuration of Dbu is known to confer resistance to proteolytic degradation . Researchers can systematically substitute L-Dbu with Fmoc-D-Dbu(Boc)-OH in a peptide sequence to directly compare the resulting peptide's in vitro stability in serum or protease assays. The high purity (≥ 97%) of this building block minimizes confounding factors from impurities, ensuring that any observed difference in stability can be confidently attributed to the stereochemical change, thereby providing robust SAR data .

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetic studies
D-configuration for stereochemical control
Beta-turn induction and proteolytic stability screening
Antimicrobial peptide analog synthesis
Orthogonal Fmoc/Boc strategy for complex sequences
Antimicrobial activity screening
Site-specific bioconjugation research
Selective side-chain deprotection for on-resin labeling
Conjugate integrity and biological assay context
SAR studies comparing D- and L-configuration
Stereochemical difference (D vs. L) for stability comparison
Protease resistance assay comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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